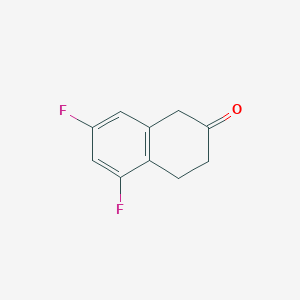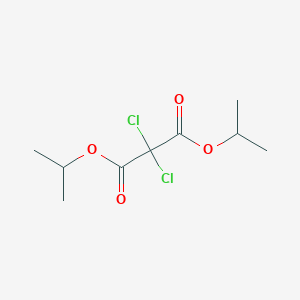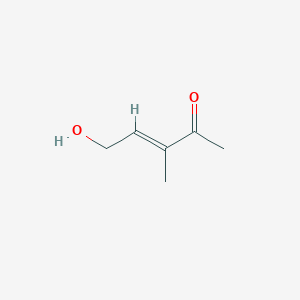
(3E)-3-Methyl-5-hydroxy-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-Methyl-5-hydroxy-3-penten-2-one, also known as 3-Methyl-5-hydroxy-3-penten-2-one (MHPO) is a natural product found in the essential oils of various plants. MHPO has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of MHPO is not fully understood, but it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. It may also inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic diseases.
Biochemische Und Physiologische Effekte
MHPO has been found to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and may also have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MHPO in lab experiments is its availability and relatively low cost compared to other natural products. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MHPO. One area of interest is its potential use in the development of new drugs and therapies for chronic diseases such as cancer and Alzheimer's disease. Another area of interest is its potential use as a natural preservative in the food and cosmetic industries. Further studies are needed to fully understand the mechanism of action of MHPO and its potential applications in various fields.
Synthesemethoden
MHPO can be synthesized using various methods, including the oxidation of 3-methyl-3-penten-2-one or the condensation of 3-methyl-2-butanone with formaldehyde. However, the most common method of synthesis is the oxidation of geraniol, a natural compound found in many plants.
Wissenschaftliche Forschungsanwendungen
MHPO has been studied for its potential use in scientific research, particularly in the fields of chemistry and biology. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for use in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
160456-56-4 |
|---|---|
Produktname |
(3E)-3-Methyl-5-hydroxy-3-penten-2-one |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(E)-5-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(3-4-7)6(2)8/h3,7H,4H2,1-2H3/b5-3+ |
InChI-Schlüssel |
PJJQEFSIWVVTFX-HWKANZROSA-N |
Isomerische SMILES |
C/C(=C\CO)/C(=O)C |
SMILES |
CC(=CCO)C(=O)C |
Kanonische SMILES |
CC(=CCO)C(=O)C |
Synonyme |
3-Penten-2-one, 5-hydroxy-3-methyl-, (3E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



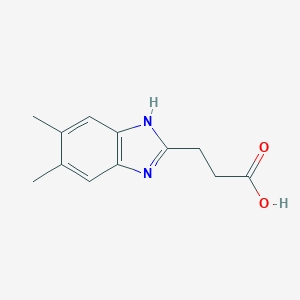
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
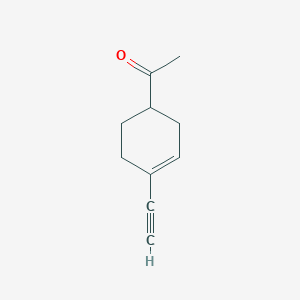
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
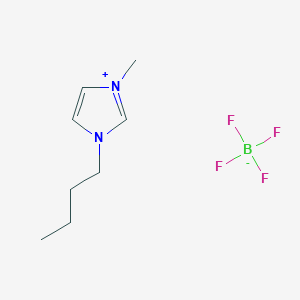
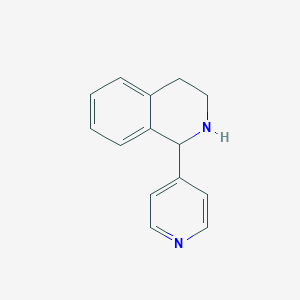
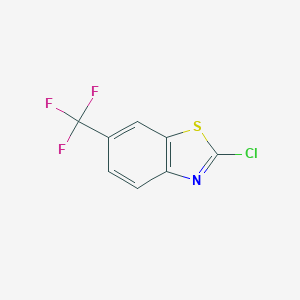
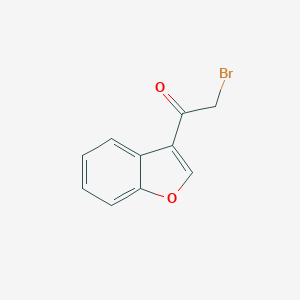
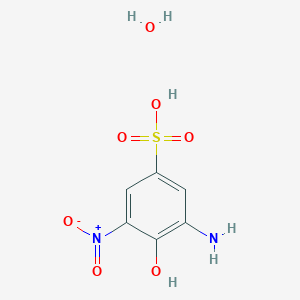
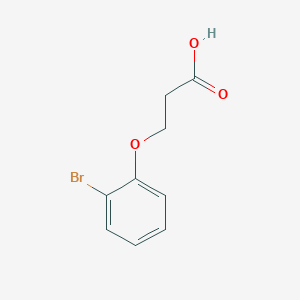
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
